

Application Notes & Protocols: Formulating PDMAEMA-Based Micelles for Anticancer Drug Delivery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-(Dimethylamino)ethyl methacrylate*

Cat. No.: B026375

[Get Quote](#)

Introduction: The Promise of Smart Polymeric Micelles in Oncology

The development of effective and targeted anticancer therapies remains a paramount challenge in modern medicine. Conventional chemotherapy, while potent, often suffers from a lack of specificity, leading to systemic toxicity and severe side effects. Nanotechnology offers a promising avenue to overcome these limitations, and among the various nanocarriers, polymeric micelles have emerged as a particularly attractive platform. This guide focuses on the formulation of micelles based on **poly(2-(dimethylamino)ethyl methacrylate)** (PDMAEMA), a "smart" polymer renowned for its pH-responsive properties.

PDMAEMA-based micelles are self-assembling nanosystems typically composed of amphiphilic block copolymers. These copolymers consist of a hydrophilic block and a hydrophobic block. In an aqueous environment, they spontaneously form a core-shell structure where the hydrophobic core serves as a reservoir for poorly water-soluble anticancer drugs, while the hydrophilic shell provides colloidal stability and shields the drug from premature degradation.

The key advantage of incorporating PDMAEMA lies in its tertiary amine groups, which have a pKa of approximately 7.5.^[1] This property renders the polymer pH-sensitive. At physiological

pH (7.4), the PDMAEMA block is partially protonated and can act as a hydrophilic shell. However, in the acidic microenvironment of a tumor (pH ~6.5) or within the endo-lysosomal compartments of cancer cells (pH ~5.0-6.0), the tertiary amines become fully protonated. This leads to a change in the polymer's conformation, triggering the destabilization of the micelle and the subsequent release of the encapsulated anticancer drug directly at the target site.[\[2\]](#)[\[3\]](#) [\[4\]](#) This targeted drug release mechanism can significantly enhance therapeutic efficacy while minimizing off-target effects.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, formulation, characterization, and in vitro evaluation of PDMAEMA-based micelles for anticancer drug delivery.

Part 1: Synthesis of PDMAEMA-Based Amphiphilic Block Copolymers

The foundation of a successful PDMAEMA-based micellar drug delivery system lies in the synthesis of well-defined amphiphilic block copolymers. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, are the methods of choice for this purpose.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) These techniques allow for precise control over molecular weight, molecular weight distribution (polydispersity), and block copolymer architecture, all of which are critical for predictable self-assembly and in vivo performance.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Here, we detail a protocol for the synthesis of a diblock copolymer, poly(ϵ -caprolactone)-b-poly(**2-(dimethylamino)ethyl methacrylate**) (PCL-b-PDMAEMA), via ATRP, where PCL serves as the hydrophobic block and PDMAEMA as the pH-responsive hydrophilic block.[\[14\]](#)

Experimental Protocol: Synthesis of PCL-b-PDMAEMA by ATRP

Materials:

- ϵ -caprolactone (CL)
- **2-(Dimethylamino)ethyl methacrylate** (DMAEMA)

- Stannous octoate ($\text{Sn}(\text{Oct})_2$)
- Benzyl alcohol
- 2-Bromoisobutyryl bromide
- Triethylamine (TEA)
- Copper(I) bromide (CuBr)
- N,N,N',N",N"-Pentamethyldiethylenetriamine (PMDETA)
- Anisole
- Methanol
- Hexane
- Dichloromethane (DCM)
- Tetrahydrofuran (THF)
- Basic alumina
- Argon or Nitrogen gas supply

Procedure:

- Synthesis of PCL-OH Macroinitiator:
 - In a round-bottom flask, add ϵ -caprolactone, benzyl alcohol (as initiator), and a catalytic amount of $\text{Sn}(\text{Oct})_2$.
 - Purge the flask with argon for 30 minutes.
 - Place the flask in a preheated oil bath at 130°C and stir for 24 hours.
 - Cool the reaction mixture to room temperature and dissolve it in DCM.

- Precipitate the polymer by adding the DCM solution dropwise into cold methanol.
- Filter and dry the resulting PCL-OH polymer under vacuum.
- Synthesis of PCL-Br Macroinitiator:
 - Dissolve the PCL-OH in anhydrous THF in a flask under an argon atmosphere.
 - Cool the flask to 0°C in an ice bath.
 - Add triethylamine to the solution.
 - Slowly add 2-bromoisobutryl bromide dropwise to the cooled solution.
 - Allow the reaction to proceed at 0°C for 2 hours and then at room temperature overnight.
 - Filter the reaction mixture to remove the triethylammonium bromide salt.
 - Precipitate the PCL-Br macroinitiator in a mixture of methanol and water.
 - Collect the polymer and dry it under vacuum.
- ATRP of DMAEMA using PCL-Br Macroinitiator:[14]
 - In a Schlenk flask, add the PCL-Br macroinitiator, DMAEMA monomer, PMDETA ligand, and anisole as the solvent.
 - Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
 - Under a positive pressure of argon, add CuBr to the flask.
 - Place the flask in a preheated oil bath at 60°C and stir.
 - After the desired reaction time (e.g., 24 hours), stop the polymerization by exposing the mixture to air and cooling it to room temperature.
 - Dilute the mixture with THF and pass it through a short column of basic alumina to remove the copper catalyst.

- Precipitate the PCL-b-PDMAEMA block copolymer in cold hexane.
- Filter and dry the final product under vacuum.

Characterization of the Synthesized Copolymer:

- ^1H NMR Spectroscopy: To confirm the chemical structure and determine the block lengths.
- Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

Part 2: Preparation and Drug Loading of PDMAEMA Micelles

Amphiphilic block copolymers like PCL-b-PDMAEMA self-assemble into micelles in an aqueous solution when the concentration exceeds the critical micelle concentration (CMC).^[15] The hydrophobic PCL blocks form the core, which can encapsulate hydrophobic anticancer drugs, while the PDMAEMA blocks form the hydrophilic corona.

Experimental Protocol: Preparation of Doxorubicin-Loaded Micelles via Dialysis

Materials:

- PCL-b-PDMAEMA block copolymer
- Doxorubicin hydrochloride (DOX·HCl)
- Triethylamine (TEA)
- Dimethylformamide (DMF)
- Dialysis tubing (MWCO 3.5-5 kDa)
- Deionized water

Procedure:

- Preparation of Free Doxorubicin:
 - Dissolve DOX-HCl in DMF.
 - Add a 3-fold molar excess of TEA to neutralize the hydrochloride salt and obtain the free base form of doxorubicin. Stir for 2 hours in the dark.
- Drug Loading:
 - Dissolve the PCL-b-PDMAEMA copolymer in DMF.
 - Add the DMF solution of free doxorubicin to the polymer solution. Stir for 2 hours at room temperature.
- Micelle Formation and Dialysis:
 - Transfer the polymer-drug mixture into a dialysis bag.
 - Dialyze against a large volume of deionized water for 24 hours, with frequent water changes (e.g., every 4-6 hours) to remove the DMF and unloaded drug.
 - The gradual replacement of the organic solvent with water induces the self-assembly of the block copolymer into drug-loaded micelles.[16]
- Purification:
 - After dialysis, centrifuge the micellar solution to remove any precipitated, non-encapsulated drug.
 - Collect the supernatant containing the DOX-loaded PDMAEMA micelles.
 - The resulting solution can be lyophilized for long-term storage or used directly for characterization.

Part 3: Characterization of Drug-Loaded Micelles

Thorough characterization of the drug-loaded micelles is crucial to ensure their quality, stability, and suitability for drug delivery applications.

Protocol: Determination of Particle Size, PDI, and Zeta Potential

- Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
- Procedure:
 - Dilute the micellar solution with deionized water to an appropriate concentration.
 - Measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI) using DLS.
 - Measure the surface charge (zeta potential) using ELS.
 - For pH-responsive characterization, the measurements can be repeated at different pH values (e.g., 7.4, 6.5, and 5.5).[3]

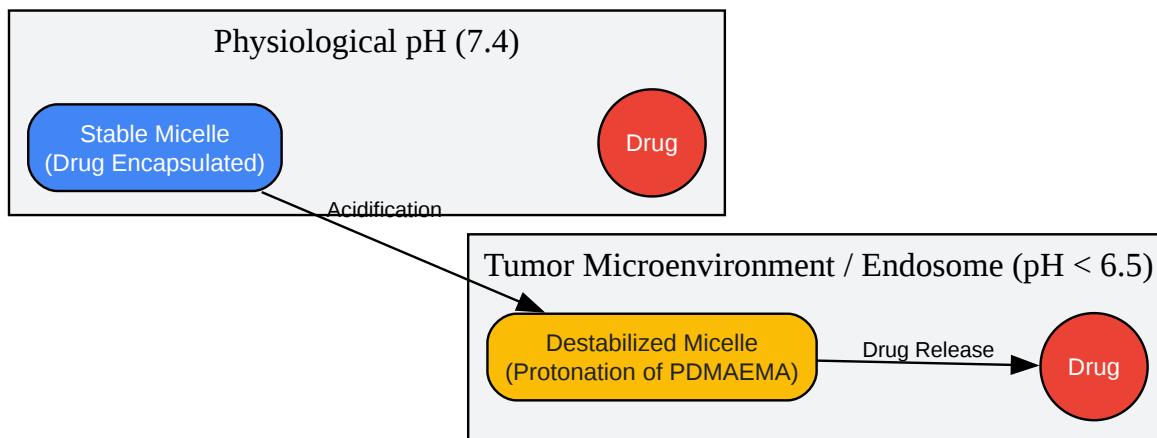
Protocol: Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

- Method: UV-Vis Spectrophotometry or Fluorescence Spectroscopy.
- Procedure:
 - Lyophilize a known amount of the drug-loaded micelle solution to obtain the total weight of the micelles (polymer + drug).
 - Dissolve the lyophilized powder in a suitable organic solvent (e.g., DMF) to disrupt the micelles and release the encapsulated drug.
 - Measure the absorbance or fluorescence of the solution at the characteristic wavelength for the drug (e.g., ~480 nm for doxorubicin).
 - Calculate the amount of encapsulated drug using a standard calibration curve of the free drug in the same solvent.
 - Calculate DLC and EE using the following formulas:[16]

- DLC (%) = (Weight of drug in micelles / Total weight of micelles) x 100
- EE (%) = (Weight of drug in micelles / Initial weight of drug fed) x 100

Parameter	Typical Values	Significance
Particle Size	50 - 200 nm	Influences circulation time, biodistribution, and cellular uptake.
PDI	< 0.3	Indicates a narrow size distribution and homogeneity.
Zeta Potential	+10 to +30 mV	Affects colloidal stability and interaction with cell membranes.
DLC	5 - 20%	Represents the drug-carrying capacity of the micelles.
EE	> 70%	Indicates the efficiency of the drug encapsulation process.

Part 4: In Vitro Evaluation of PDMAEMA Micelles


In vitro studies are essential to assess the therapeutic potential of the formulated PDMAEMA micelles. These studies typically involve evaluating the drug release profile, cytotoxicity against cancer cells, and cellular uptake.

Mechanism of pH-Responsive Drug Release

The pH-responsive nature of PDMAEMA is the cornerstone of its application in targeted drug delivery. The tertiary amine groups on the PDMAEMA chains have a pKa around 7.5.

- At Physiological pH (7.4): The PDMAEMA chains are partially protonated, forming a stable hydrophilic corona that effectively encapsulates the drug within the hydrophobic core.
- In Acidic Environments (Tumor microenvironment, pH ~6.5; Endosomes/Lysosomes, pH ~5.0-6.0): The excess protons in the acidic environment lead to the protonation of the tertiary

amine groups. This results in increased electrostatic repulsion between the polymer chains, causing the micelle to swell and eventually dissociate, leading to the rapid release of the encapsulated drug.[2][3][4][17]

[Click to download full resolution via product page](#)

Caption: Mechanism of pH-triggered drug release from PDMAEMA micelles.

Experimental Protocol: In Vitro Drug Release Study

Materials:

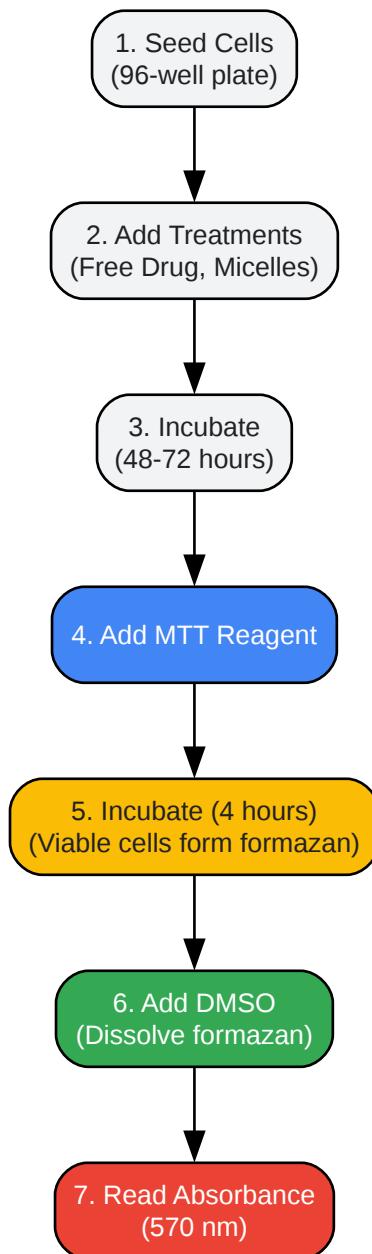
- DOX-loaded PDMAEMA micelles
- Phosphate-buffered saline (PBS) at pH 7.4
- Acetate buffer at pH 5.5
- Dialysis tubing (MWCO 3.5-5 kDa)
- Shaking incubator

Procedure:

- Transfer a known volume of the DOX-loaded micelle solution into two separate dialysis bags.

- Immerse one bag in a beaker containing PBS (pH 7.4) and the other in a beaker containing acetate buffer (pH 5.5).
- Place the beakers in a shaking incubator at 37°C.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from each beaker and replace it with an equal volume of fresh buffer to maintain sink conditions.
- Quantify the amount of released doxorubicin in the collected aliquots using fluorescence spectroscopy.
- Plot the cumulative percentage of drug release as a function of time for both pH conditions.

Experimental Protocol: Cytotoxicity Assessment using MTT Assay


The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Materials:

- Cancer cell line (e.g., HeLa, MCF-7)
- Complete cell culture medium
- Free Doxorubicin
- Blank PDMAEMA micelles (without drug)
- DOX-loaded PDMAEMA micelles
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- 96-well plates

Procedure:

- **Cell Seeding:** Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- **Treatment:** Remove the culture medium and add fresh medium containing serial dilutions of free DOX, blank micelles, and DOX-loaded micelles. Include untreated cells as a negative control.
- **Incubation:** Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the cell viability (%) relative to the untreated control cells and plot it against the drug concentration to determine the IC₅₀ (half-maximal inhibitory concentration) values.

[Click to download full resolution via product page](#)

Caption: Workflow for the MTT cytotoxicity assay.

Experimental Protocol: Cellular Uptake Study

Fluorescence microscopy can be used to visualize the internalization of the micelles by cancer cells.[21][22][23][24]

Materials:

- Cancer cell line
- Fluorescently labeled PDMAEMA micelles (e.g., encapsulating a fluorescent drug like doxorubicin, or with a fluorescently tagged polymer)
- Glass-bottom dishes or chamber slides
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Paraformaldehyde (PFA)
- Phosphate-buffered saline (PBS)
- Confocal laser scanning microscope (CLSM)

Procedure:

- Cell Seeding: Seed cells on glass-bottom dishes and allow them to attach overnight.
- Treatment: Replace the medium with fresh medium containing the fluorescently labeled micelles and incubate for various time points (e.g., 1, 4, 12 hours).
- Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized micelles.
- Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
- Staining: Wash the cells with PBS and then stain the nuclei with DAPI for 10 minutes.
- Imaging: Wash the cells again with PBS and visualize them using a CLSM. The doxorubicin will emit red fluorescence, and the DAPI-stained nuclei will show blue fluorescence.

Conclusion and Future Perspectives

PDMAEMA-based micelles represent a versatile and promising platform for the targeted delivery of anticancer drugs. Their pH-responsive nature allows for intelligent drug release in the tumor microenvironment, potentially leading to improved therapeutic outcomes and reduced systemic toxicity. The protocols and guidelines presented here provide a solid

foundation for the formulation and preclinical evaluation of these advanced drug delivery systems. Future research in this area may focus on co-delivery of multiple drugs, the incorporation of active targeting ligands, and the evaluation of these systems in more complex *in vivo* models to pave the way for their clinical translation.

References

- Car, A., Baumann, P., Duskey, J. T., Chami, M., Bruns, N., & Meier, W. (2014). pH-Responsive PDMS-b-PDMAEMA Micelles for Intracellular Anticancer Drug Delivery. *Biomacromolecules*, 15(9), 3235–3245. [\[Link\]](#)
- De, P., Li, M., Gondi, S. R., & Sumerlin, B. S. (2007). Synthesis of Well-Defined Amphiphilic Block Copolymers with **2-(Dimethylamino)ethyl Methacrylate** by Controlled Radical Polymerization. *Macromolecules*, 40(5), 1446–1453. [\[Link\]](#)
- Car, A., Baumann, P., Duskey, J. T., Chami, M., Bruns, N., & Meier, W. (2014). PH-responsive PDMS-b-PDMAEMA micelles for intracellular anticancer drug delivery. *Biomacromolecules*, 15(9), 3235-3245. [\[Link\]](#)
- Miller, T., Appelt, C., & Mäder, K. (2013). Drug loading of polymeric micelles. *Die Pharmazie - An International Journal of Pharmaceutical Sciences*, 68(1), 51-54. [\[Link\]](#)
- Ferreira, I., Ferreira, P., & Santos, A. C. (2022). Polymeric Micelles: A Promising Pathway for Dermal Drug Delivery. *Pharmaceutics*, 14(7), 1469. [\[Link\]](#)
- Wang, L. F., Liu, C. Y., & Chen, W. C. (2015). Synthesis and characterization of S-PCL-PDMAEMA for co-delivery of pDNA and DOX. *RSC Advances*, 5(28), 21695-21706. [\[Link\]](#)
- Car, A., Baumann, P., Duskey, J. T., Chami, M., Bruns, N., & Meier, W. (2014). pH-Responsive PDMS-b-PDMAEMA Micelles for Intracellular Anticancer Drug Delivery. *Biomacromolecules*, 15(9), 3235–3245. [\[Link\]](#)
- ResearchGate. (2015).
- Ribeiro, A., et al. (2023). From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. *Polymers*, 15(23), 4583. [\[Link\]](#)
- Lancheros, C. A. C., et al. (2017). Design of Micelle Nanocontainers Based on PDMAEMA-b-PCL-b-PDMAEMA Triblock Copolymers for the Encapsulation of Amphotericin B.
- Kedar, U., Phutane, P., Shidhaye, S., & Kadam, V. (2010). Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval. *Current Pharmaceutical Design*, 16(21), 2356-2371. [\[Link\]](#)
- Wang, Y., & Liu, H. (2012). Synthesis and Characterization of Amphiphilic Copolymer Poly[**2-(dimethylamino)ethyl methacrylate**-co-methyl methacrylate].
- Neugebauer, D. (2007). ATRP Synthesis of Amphiphilic Random, Gradient, and Block Copolymers of **2-(Dimethylamino)ethyl Methacrylate** and n-Butyl Methacrylate in Aqueous Media. *Macromolecules*, 40(13), 4569–4576. [\[Link\]](#)

- ResearchGate. (n.d.). Cellular uptake of fluorescently labeled polymeric micelles (PMs), polymeric nanoparticles (PNs) and solid lipid nanoparticles (SLNs) by (A) Caco-2, (B) Hela, and (C) Raw264. 7 monolayers. [\[Link\]](#)
- Car, A., et al. (2014). pH-responsive PDMS-b-PDMAEMA micelles for intracellular anticancer drug delivery. *Biomacromolecules*, 15(9), 3235-3245. [\[Link\]](#)
- Van der Straeten, A., et al. (2018). Low Molecular Weight pDMAEMA-block-pHEMA Block-Copolymers Synthesized via RAFT-Polymerization: Potential Non-Viral Gene Delivery Agents? *Polymers*, 10(11), 1234. [\[Link\]](#)
- ResearchGate. (2014). pH-responsive PDMS-b-PDMAEMA micelles for intracellular anticancer drug delivery. [\[Link\]](#)
- Czaikoski, A., et al. (2014). Synthesis of stimuli-sensitive copolymers by RAFT polymerization: potential candidates as drug delivery systems. *Journal of the Brazilian Chemical Society*, 25(10), 1809-1818. [\[Link\]](#)
- Huang, Y., Suzali, S., Dai, J., & Glogowski, E. (n.d.). Synthesis and Characterization of PDMAEMA Block Copolymers for Drug Delivery. [\[Link\]](#)
- ResearchGate. (2013). Drug Loading of Polymeric Micelles. [\[Link\]](#)
- Christodoulou, E., et al. (2024). Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media. *Polymers*, 16(9), 1256. [\[Link\]](#)
- Zhang, L., et al. (2014). Synthesis of Block Terpolymer PS-PDMAEMA-PMMA via ATRP and its Self-Assembly in Selective Solvents. *Advanced Materials Research*, 1049-1050, 439-442. [\[Link\]](#)
- Howes, P., et al. (2010). Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. *Biomacromolecules*, 11(10), 2538-2545. [\[Link\]](#)
- Zaman, M. I. (2023). Method for Measurement of Critical Micelle Concentration. *Just Agriculture*, 3(7), 183-186. [\[Link\]](#)
- Zhang, J., et al. (2007). An acid-labile block copolymer of PDMAEMA and PEG as potential carrier for intelligent gene delivery systems. *Biomacromolecules*, 8(12), 3783-3790. [\[Link\]](#)
- Al-Azzawi, W. K., & Al-Azzawi, A. K. (2022). New Advances in Biomedical Application of Polymeric Micelles. *Polymers*, 14(16), 3358. [\[Link\]](#)
- ResearchGate. (n.d.). Cellular uptake of PTX micelles. (A) Fluorescent images of cells... [\[Link\]](#)
- UCL Discovery. (n.d.).
- Li, W., et al. (2013). Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release. *Expert Opinion on Drug Delivery*, 10(10), 1343-1354. [\[Link\]](#)
- Uchida, S., et al. (2011). Aqueous RAFT synthesis of block and statistical copolymers of 2-(α -d-mannopyranosyloxy)ethyl methacrylate with 2-(N,N-dimethylamino)ethyl methacrylate

and their application for nonviral gene delivery. *Polymer Chemistry*, 2(12), 2829-2838. [Link]

- Pola, R., et al. (2013). Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity. *Journal of Controlled Release*, 172(1), 229-237. [Link]
- Johnston, M. D., & Jameson, G. (2016). Determination of the critical micelle concentration in simulations of surfactant systems. *The Journal of Chemical Physics*, 144(4), 044901. [Link]
- Hesler, M., et al. (2021). Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison. *Journal of Nanobiotechnology*, 19(1), 1-19. [Link]
- Li, Y., et al. (2024). Determination of Critical Micelle Concentration (CMC) of Surfactants Using Environmentally Sensitive Carbonized Polymer Dots. *The Journal of Physical Chemistry C*, 128(4), 1735-1742. [Link]
- Al-Bayati, F. A. (2023). MTT (Assay protocol). *Protocols.io*. [Link]
- Piburn, G. A., et al. (2019). Uptake and Fate of Fluorescently Labeled DNA Nanostructures in Cellular Environments: A Cautionary Tale. *ACS Central Science*, 5(11), 1798-1807. [Link]
- Materia, M., et al. (2018). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pH-responsive PDMS-b-PDMAEMA micelles for intracellular anticancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Synthesis and Characterization of Amphiphilic Copolymer Poly[2-(dimethylamino)ethyl methacrylate-co-methyl methacrylate] | Scientific.Net [scientific.net]
- 7. scielo.br [scielo.br]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]
- 10. Low Molecular Weight pDMAEMA-block-pHEMA Block-Copolymers Synthesized via RAFT-Polymerization: Potential Non-Viral Gene Delivery Agents? [mdpi.com]
- 11. Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media [mdpi.com]
- 12. Aqueous RAFT synthesis of block and statistical copolymers of 2-(α -d-mannopyranosyloxy)ethyl methacrylate with 2-(N,N-dimethylamino)ethyl methacrylate and their application for nonviral gene delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and characterization of S-PCL-PDMAEMA for co-delivery of pDNA and DOX - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Design of Micelle Nanocontainers Based on PDMAEMA-b-PCL-b-PDMAEMA Triblock Copolymers for the Encapsulation of Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polymeric Micelles: A Promising Pathway for Dermal Drug Delivery | MDPI [mdpi.com]
- 17. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. MTT (Assay protocol [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies [mdpi.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Formulating PDMAEMA-Based Micelles for Anticancer Drug Delivery]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b026375#formulating-pdmaema-based-micelles-for-anticancer-drug-delivery>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com